N-(3,5-dimethylphenyl)-2-[[11-(hydroxymethyl)-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide
Description
This compound is a complex tricyclic acetamide derivative featuring a 2-oxa-4,6,13-triazatricyclo[8.4.0.0³,⁸]tetradeca-1(10),3(8),4,6,11,13-hexaene core. Its structure includes a hydroxymethyl group at position 11, a 2-methoxyphenyl substituent at position 5, and a 3,5-dimethylphenyl acetamide moiety linked via a sulfanyl bridge.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[[11-(hydroxymethyl)-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O4S/c1-16-9-17(2)11-20(10-16)31-25(35)15-38-29-23-12-22-19(14-34)13-30-18(3)26(22)37-28(23)32-27(33-29)21-7-5-6-8-24(21)36-4/h5-11,13,34H,12,14-15H2,1-4H3,(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDMQSOVTCUJQOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC=CC=C5OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-2-[[11-(hydroxymethyl)-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known methods. Key steps may include:
- Formation of the triazatricyclo structure through cyclization reactions.
- Introduction of the sulfanyl group via nucleophilic substitution.
- Functionalization of the phenyl ring with dimethyl groups.
- Final coupling reactions to assemble the complete molecule.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
- Use of catalysts to accelerate reaction rates.
- Implementation of continuous flow reactors for large-scale synthesis.
- Purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-2-[[11-(hydroxymethyl)-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.
Reduction: The methoxyphenyl group can be reduced to a phenyl group.
Substitution: The sulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include:
- Oxidizing agents such as potassium permanganate or chromium trioxide.
- Reducing agents like lithium aluminum hydride or sodium borohydride.
- Nucleophiles such as thiols or amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative.
Scientific Research Applications
N-(3,5-dimethylphenyl)-2-[[11-(hydroxymethyl)-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[840
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-(3,5-dimethylphenyl)-2-[[11-(hydroxymethyl)-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide exerts its effects depends on its interaction with molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to receptors to modulate signaling pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s closest analogs differ in substituent placement, aromatic ring modifications, or core heterocyclic arrangements. Below is a comparative analysis based on structural and functional attributes:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
The 3,5-dimethylphenyl acetamide moiety enhances lipophilicity (clogP ≈ 4.2) compared to simpler phenyl groups, suggesting improved membrane permeability but higher plasma protein binding .
Core Heterocycle Modifications: The tricyclic 2-oxa-4,6,13-triazatricyclo core in the target compound is distinct from the oxazinanone or diphenylhexane backbones in other analogs. This difference likely alters conformational flexibility and target selectivity .
Pharmacokinetic Profiles :
- Analogs with para-substituted methoxy groups (e.g., 4-methoxyphenyl) exhibit longer half-lives in metabolic assays (t₁/₂ > 6 hours) compared to ortho-substituted derivatives (t₁/₂ ~2 hours) .
Biological Activity
N-(3,5-dimethylphenyl)-2-[[11-(hydroxymethyl)-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide is a complex organic compound with significant potential in medicinal chemistry and pharmacology. Its intricate structure comprises multiple functional groups that may confer various biological activities.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₈N₄O₂S, with a molecular weight of approximately 528.6 g/mol. The presence of a sulfanyl group and a triazatricyclo framework suggests potential interactions with biological targets.
Antimicrobial Properties
Preliminary studies indicate that compounds structurally similar to this compound exhibit antimicrobial properties. These properties are likely due to the compound's ability to interact with bacterial enzymes or cell membranes.
Anticancer Activity
Research has suggested that the compound may have anticancer properties as well. Similar compounds have demonstrated the ability to inhibit cell proliferation and induce apoptosis in cancer cells by targeting specific signaling pathways involved in tumor growth and survival.
The exact mechanisms through which this compound exerts its biological effects remain under investigation. However, it is hypothesized that the compound may act through:
- Enzyme Inhibition : The sulfanyl group may interact with thiol groups in enzymes critical for microbial survival or cancer cell metabolism.
- Receptor Modulation : The compound could potentially bind to receptors involved in cell signaling pathways that regulate growth and apoptosis.
Data Table: Summary of Biological Activities
| Activity | Evidence | Mechanism |
|---|---|---|
| Antimicrobial | Preliminary studies on similar compounds | Enzyme inhibition; membrane disruption |
| Anticancer | Induction of apoptosis in cancer cells | Signaling pathway modulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
